3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Sourcing unreliable Apixaban impurity standards can compromise ANDA method validation and delay regulatory submission. This compound is the well-characterized, non-substitutable Apixaban Impurity 36/49, serving dual roles as a critical synthetic intermediate and certified reference standard. - ≥99% HPLC purity ensures accurate calibration curves for HPLC/LC-MS/MS quantification of related substances in Apixaban API and tablets. - Compliant characterization data supports direct use in analytical method development, AMV, and QC release testing per ICH guidelines. - Available from stock with full traceability documentation, eliminating lead-time uncertainty for your process development or commercial QC workflows.

Molecular Formula C15H17N3O4
Molecular Weight 303.31 g/mol
CAS No. 503615-03-0
Cat. No. B104980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
CAS503615-03-0
Synonyms3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone;  5,6-Dihydro-3-(4-morpholinyl)-1-(4-nitrophenyl)-2(1H)-pyridinone; 
Molecular FormulaC15H17N3O4
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H17N3O4/c19-15-14(16-8-10-22-11-9-16)2-1-7-17(15)12-3-5-13(6-4-12)18(20)21/h2-6H,1,7-11H2
InChIKeyLBFAEOWNWSDWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Apixaban Intermediate & Reference Standard


3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS 503615-03-0) is a well-characterized heterocyclic organic compound [1]. It is predominantly recognized and utilized as a key intermediate in the multi-step synthesis of Apixaban, a direct oral Factor Xa inhibitor [2][3]. Beyond its role as a synthetic building block, it is a defined impurity of Apixaban (commonly listed as Impurity 36 or 49), and as such, it is widely supplied as a certified reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [4].

Unmatched Specificity for Apixaban Synthesis


In the context of Apixaban production and analysis, this specific dihydropyridinone is non-substitutable due to its dual role as a critical synthetic intermediate and a process-related impurity . While other dihydropyridinone analogs may share the core scaffold, variations in substituents (e.g., a chloro group instead of morpholino, as in CAS 536760-29-9, or positional isomers like the 3-nitrophenyl analog) alter their physicochemical properties, reactivity, and chromatographic behavior . This uniqueness is paramount; using an incorrect analog as an impurity standard would invalidate an analytical method, and substituting the intermediate could compromise the synthetic yield and purity of the final Apixaban API [1].

Quantitative Evidence for Compound Selection


Reference Standard Purity Specifications

As a reference standard for Apixaban Impurity 36/49, this compound is commercially available with high-purity specifications essential for method validation and calibration [1]. While generic chemical suppliers may offer it at lower purity (e.g., 95%), reference standard-grade material from specialized vendors is supplied with a minimum purity of 99% as determined by HPLC . This higher purity grade minimizes the introduction of unknown contaminants in analytical methods, directly enhancing the accuracy and reliability of impurity quantification in Apixaban drug substance and product .

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Physicochemical Profile vs. 3-Chloro Analog

The substitution of the morpholino group with a chlorine atom in the analog 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS 536760-29-9) results in significant and quantifiable differences in physicochemical properties relevant to synthesis and purification . The morpholino-containing target compound has a higher molecular weight (303.31 g/mol vs. 252.65 g/mol) and greater calculated LogP (2.07 vs. estimated lower lipophilicity for the chloro analog) . These differences directly impact its chromatographic retention time and solubility profile, which are critical parameters for both its use as an intermediate in synthesis and as a distinct, identifiable impurity in analytical methods [1].

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Synthetic Yield Comparison

The efficiency of utilizing 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one as a starting material or intermediate is evidenced by reported synthetic yields. A two-step synthesis protocol has been shown to produce this key intermediate with a 66% total yield . This performance metric is a baseline for comparing different synthetic routes to Apixaban; a process using an alternative intermediate or starting material would need to demonstrate equal or superior yields to be considered a viable replacement [1].

Process Chemistry Pharmaceutical Synthesis Yield Optimization

Primary Application Scenarios


Analytical Method Development & Validation

This compound is best deployed as a certified reference standard (Impurity 36/49) in the development and validation of HPLC and LC-MS/MS methods for detecting and quantifying related substances in Apixaban drug substance and tablet dosage forms [1]. Its high purity specification (≥99% HPLC) is essential for creating accurate calibration curves and establishing method robustness, as required by regulatory guidelines for ANDA submissions [2].

Quality Control in API Manufacturing

During the commercial production of Apixaban, this compound is used as a known impurity standard for in-process control and final product release testing. Its inclusion in analytical protocols ensures that the level of this specific process-related impurity remains below acceptable limits, thereby confirming batch-to-batch consistency and the overall purity of the active pharmaceutical ingredient [1].

Key Synthetic Intermediate

The compound serves as a crucial, well-characterized starting material or intermediate in the multi-step synthesis of Apixaban [1]. Its established synthetic routes and quantifiable properties (e.g., molecular weight, LogP, solubility profile) make it a reliable building block for process development and optimization, where its reactivity and purification behavior are well-understood.

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